1-(6-Aminopyridin-2-yl)propan-1-one
Description
Significance of Aminopyridine Scaffolds in Heterocyclic Chemistry
The aminopyridine scaffold is a privileged structure in drug discovery and development. nih.govnih.gov The pyridine (B92270) ring itself is an isostere of benzene, found in numerous natural products, including alkaloids and vitamins. Its nitrogen atom enhances water solubility and provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems. mdpi.com The addition of an amino group to the pyridine ring further expands its chemical versatility, allowing for a wide range of chemical modifications.
Aminopyridine derivatives have been shown to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov They serve as key intermediates in the synthesis of various pharmaceuticals. For instance, aminopyridines are precursors to drugs with applications in treating inflammatory conditions and have been investigated as inhibitors of enzymes like myeloperoxidase (MPO), which is implicated in cardiovascular diseases. nih.gov The ability to functionalize the aminopyridine core at different positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a highly adaptable building block in the design of new therapeutic agents.
Scope and Research Focus on 1-(6-Aminopyridin-2-yl)propan-1-one
This compound is a specific example of a 6-aminopyridine ketone derivative. While detailed research on this particular compound is not extensively documented in publicly available literature, its structure suggests several potential areas of research focus. The primary amino group can act as a nucleophile or be transformed into other functional groups, and the ketone moiety is susceptible to a variety of reactions, including reduction, condensation, and alpha-functionalization.
The research interest in compounds like this compound likely stems from its potential as a building block for more complex molecules with desired biological activities. For instance, the ketone functionality could be a key site for derivatization to produce a library of related compounds for screening in drug discovery programs. The aminopyridine moiety itself suggests potential applications in areas where this scaffold has proven to be effective, such as in the development of enzyme inhibitors or receptor ligands.
Due to the limited specific data on this compound, its research profile can be inferred from studies on analogous structures. For example, related aminopyridine derivatives have been investigated for their potential as antimicrobial agents and their ability to interact with biological targets like cholinesterases. mdpi.com
Data on this compound and Related Compounds
To provide a clearer understanding of the chemical properties of this compound, the following tables summarize available data for the compound itself and some of its close structural relatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | - |
| Molecular Weight | 150.18 g/mol | cymitquimica.com |
| InChI Key | YRDOALWARCCLKA-UHFFFAOYSA-N | cymitquimica.com |
Note: This product is listed as discontinued (B1498344) by some chemical suppliers, which may contribute to the scarcity of detailed research findings. cymitquimica.com
Table 2: Properties of Related Aminopyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding/Application Area | Source |
| (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | C₁₂H₁₇N₃O | 219.28 | Investigated in the context of patent literature, suggesting a role in medicinal chemistry research. | nih.govlab-chemicals.com |
| 1-(Pyridin-2-yl)propan-1-one | C₈H₉NO | 135.16 | A structurally related ketone without the amino group, used as a reference compound in chemical synthesis. | sigmaaldrich.com |
| 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea | C₁₃H₁₃BrN₄O | 337.18 | Discovered as a potent, irreversible myeloperoxidase (MPO) inhibitor. | nih.gov |
| 2-(6-aminopyridin-2-yl)propan-2-ol | C₈H₁₂N₂O | 152.19 | A related aminopyridine with a tertiary alcohol instead of a ketone. | uni.lu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(6-aminopyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-2-7(11)6-4-3-5-8(9)10-6/h3-5H,2H2,1H3,(H2,9,10) |
InChI Key |
YRDOALWARCCLKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC(=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 6 Aminopyridin 2 Yl Propan 1 One and Analogous Structures
Direct Synthesis Strategies for 6-Aminopyridine Ketones
Direct synthetic routes to 6-aminopyridine ketones often involve the construction of the pyridine (B92270) ring with the desired functionalities already in place or introduced in a minimal number of steps. One common approach is the copper-catalyzed amination of corresponding halopyridine ketones. For instance, various aminopyridine derivatives can be efficiently synthesized through a copper(I)-catalyzed amination reaction using aqueous ammonia under mild conditions. researchgate.net This method is applicable to bromopyridine precursors, allowing for the introduction of an amino group at the 6-position of a pre-existing pyridine ketone.
Another direct approach involves the Chichibabin reaction, which can be used to introduce an amino group onto a pyridine ring. This reaction typically involves reacting a pyridine derivative with sodium amide in a suitable solvent. google.com While traditionally used for simpler pyridines, modifications of this reaction could potentially be applied to pyridine ketone precursors.
Furthermore, the synthesis of substituted 2-aminopyrimidines, which share structural similarities with 2-aminopyridines, has been achieved in a single step by treating β-ketoesters with guanidine hydrochloride. rsc.org This suggests that analogous strategies using appropriate precursors could be developed for the direct synthesis of 6-aminopyridine ketones.
| Reaction | Catalyst/Reagent | Substrate | Product | Key Features |
|---|---|---|---|---|
| Copper-Catalyzed Amination | Copper(I) | 6-Halopyridine Ketone | 6-Aminopyridine Ketone | Mild reaction conditions, use of aqueous ammonia. researchgate.net |
| Chichibabin Reaction | Sodium Amide | Pyridine Ketone | Aminopyridine Ketone | Direct amination of the pyridine ring. google.com |
| Condensation Reaction | Guanidine Hydrochloride | β-Ketoester | 2-Aminopyrimidine (analogous) | Single-step, microwave-assisted, solvent-free potential. rsc.org |
Multi-Component Reaction Approaches to 2-Aminopyridine (B139424) Derivatives Bearing Ketone Functionality
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com Several MCRs have been developed for the synthesis of 2-aminopyridine derivatives, some of which can incorporate a ketone functionality.
A notable example is the four-component reaction between a ketone, an aldehyde, malononitrile, and ammonium acetate, catalyzed by copper nanoparticles on charcoal (Cu/C), to yield 2-amino-3-cyanopyridine derivatives. scispace.com The ketone starting material becomes a substituent on the resulting pyridine ring. By selecting an appropriate ketone, this method can be adapted to produce 2-aminopyridine derivatives bearing a ketone group.
Another efficient MCR involves the reaction of enaminones, malononitrile, and primary amines to produce a variety of substituted 2-aminopyridines. nih.govmdpi.com The enaminone precursor, which contains a keto group, is a key building block in this synthesis. The reaction proceeds through a Knoevenagel condensation followed by cyclization and aromatization. nih.govmdpi.com This approach offers a high degree of flexibility in the final product by varying the enaminone and primary amine. researchgate.net
An environmentally benign MCR for the synthesis of fluorinated 2-aminopyridines utilizes 1,1-enediamines, benzaldehyde derivatives, and 1,3-dicarbonyl compounds. rsc.org This one-pot procedure involves Knoevenagel, Michael addition, and cyclization reactions. The 1,3-dicarbonyl compound, which can be a β-ketoester, incorporates a ketone or a precursor to a ketone functionality into the final 2-aminopyridine product.
| Reaction Type | Components | Catalyst/Conditions | Product Features |
|---|---|---|---|
| Four-Component Reaction | Ketone, Aldehyde, Malononitrile, Ammonium Acetate | Copper Nanoparticles on Charcoal (Cu/C) | 2-Amino-3-cyanopyridine derivatives. scispace.com |
| Three-Component Reaction | Enaminone, Malononitrile, Primary Amine | Solvent-free, 80 °C | Highly substituted 2-aminopyridines. nih.govmdpi.com |
| One-Pot Reaction | 1,1-Enediamine, Benzaldehyde derivative, 1,3-Dicarbonyl compound | Heating | Fluorinated 2-aminopyridine compounds. rsc.org |
Targeted Functionalization and Derivatization Routes for 1-(6-Aminopyridin-2-yl)propan-1-one Precursors
The synthesis of this compound can also be achieved through the targeted functionalization and derivatization of suitable precursors. These routes often involve the modification of a pre-existing aminopyridine or a molecule that can be converted into the target compound.
N-alkylation of 2-aminopyridines is a fundamental transformation in the synthesis of more complex derivatives. A metal-free N-alkylation of 2-aminopyridines with 1,2-diketones has been reported using BF(3)·OEt(2) as a catalyst. bohrium.com This reaction leads to the formation of substituted secondary amines. While this specific example involves diketones, the principle can be extended to other ketone-containing alkylating agents.
A facile method for the N-monoalkylation of 2- or 3-aminopyridines utilizes a carboxylic acid and sodium borohydride, affording the corresponding alkylaminopyridine under mild conditions. researchgate.net By choosing a carboxylic acid with a protected ketone functionality, this method could be employed to introduce the propan-1-one side chain.
Furthermore, N-aminopyridinium salts have been utilized as ammonia surrogates for the synthesis of secondary amines via self-limiting alkylation chemistry. chemrxiv.org This approach involves the Chan-Lam coupling of aryl boronic acids with N-aminopyridinium triflate, followed by deprotonation to form a nucleophilic pyridinium (B92312) ylide that reacts with alkyl halides. This strategy offers a novel disconnection for constructing complex secondary amines.
The reaction of 2,6-bis(α-iminoalkyl)pyridines with organometallic reagents like MeLi, MgR₂, and ZnR₂ can lead to N-alkylation of the pyridine ring. nih.gov These reactions proceed via single electron-transfer processes.
| Reaction | Reagents | Substrate | Product | Key Features |
|---|---|---|---|---|
| Metal-Free N-Alkylation | 1,2-Diketones, BF(3)·OEt(2) | 2-Aminopyridine | N-Alkylated 2-Aminopyridine | Aerobic conditions. bohrium.com |
| Reductive Amination | Carboxylic Acid, Sodium Borohydride | 2- or 3-Aminopyridine | N-Monoalkylated Aminopyridine | Mild conditions. researchgate.net |
| Self-Limiting Alkylation | N-Aminopyridinium Salts, Alkyl Halides | N-Aryl-N-pyridinium amines | Secondary Amines | Selective monoalkylation. chemrxiv.org |
| N-Alkylation with Organometallics | MeLi, MgR₂, ZnR₂ | 2,6-Bis(α-iminoalkyl)pyridines | N-Alkylated Pyridine | Proceeds via single electron-transfer. nih.gov |
Cyclization reactions are pivotal in forming the pyridine ring of 6-aminopyridine ketones. In many multi-component reactions, the final step involves an intramolecular cyclization to form the aromatic pyridine ring. nih.govrsc.org
For instance, in the synthesis of 2-aminopyridines from enaminones, malononitrile, and primary amines, an intermediate undergoes an intramolecular cyclization followed by aromatization to yield the final product. nih.gov Similarly, the synthesis of fluorinated 2-aminopyridines involves a cyclization step after the Michael addition. rsc.org
A novel synthesis of multi-substituted 4-aminopyridines from 2-iminopyridines involves a ring-opening reaction followed by a 6π-azaelectrocyclization to form the new pyridine ring. rsc.org This strategy highlights the potential of electrocyclization reactions in constructing substituted aminopyridines.
The synthesis of 6-azaindoles from 3-amino-4-methylpyridines involves an electrophilic [4+1]-cyclization, demonstrating how a pre-existing aminopyridine can be used as a scaffold to build fused heterocyclic systems. chemrxiv.org While not directly forming a ketone, this illustrates the utility of cyclization reactions starting from aminopyridine precursors.
| Reaction Type | Starting Materials | Key Intermediate/Step | Product |
|---|---|---|---|
| Intramolecular Cyclization | Enaminone, Malononitrile, Primary Amine | Inter-cyclization of intermediate | 2-Aminopyridine nih.gov |
| Intramolecular Cyclization | 1,1-Enediamine, Benzaldehyde derivative, 1,3-Dicarbonyl compound | Cyclization after Michael addition | Fluorinated 2-Aminopyridine rsc.org |
| 6π-Azaelectrocyclization | 2-Iminopyridine | 5-Oxo-pent-3-enimidamide | 4-Aminopyridine rsc.org |
| Electrophilic [4+1]-Cyclization | 3-Amino-4-methylpyridine | Acylated Pyridinium Salt | 6-Azaindole chemrxiv.org |
Mechanism-Driven Synthetic Innovations in Aminopyridine Chemistry
A deeper understanding of reaction mechanisms has led to significant innovations in the synthesis of aminopyridine derivatives. For example, the proposed mechanism for the formation of 2-aminopyridines from enaminones involves a Knoevenagel reaction, followed by a Michael-type addition of the primary amine to a nitrile group, subsequent cyclization, and finally aromatization. nih.govresearchgate.net This mechanistic insight allows for the rational design of substrates to achieve a diverse range of substituted 2-aminopyridines.
In the N-alkylation of 2-aminopyridines with diketones, mechanistic studies using spectroscopic techniques and computational analysis revealed the pathway of the reaction, which is crucial for optimizing reaction conditions and expanding the substrate scope. bohrium.com
The study of N-alkylation of bis(imino)pyridine systems with organometallic reagents has shown that these reactions can proceed through single electron-transfer processes, leading to the formation of paramagnetic intermediates. nih.gov This understanding opens up new avenues for radical-based functionalization of pyridine rings.
The development of photocatalyzed and metal-catalyzed transformations of N-aminopyridinium salts is another area of mechanism-driven innovation. nih.gov These salts can act as bifunctional reagents, participating in reactions as both N-centered nucleophiles and latent electrophiles or radicals. This dual reactivity has been exploited in the synthesis of various nitrogen-containing heterocycles.
| Reaction | Key Mechanistic Feature | Innovation |
|---|---|---|
| 2-Aminopyridine Synthesis from Enaminones | Knoevenagel condensation followed by cyclization and aromatization. nih.govresearchgate.net | Rational design of diverse substituted 2-aminopyridines. |
| N-Alkylation of 2-Aminopyridines | Spectroscopic and computational elucidation of the reaction pathway. bohrium.com | Optimization and expansion of substrate scope. |
| N-Alkylation with Organometallics | Single electron-transfer mechanism. nih.gov | Potential for radical-based functionalizations. |
| Transformations of N-Aminopyridinium Salts | Bifunctional reactivity (nucleophilic and electrophilic/radical). nih.gov | Novel synthesis of nitrogen-containing heterocyles. |
Mechanistic Investigations of Reactions Involving 1 6 Aminopyridin 2 Yl Propan 1 One
Elucidation of Reaction Pathways in Synthetic Transformations of Aminopyridine Ketones
The synthetic transformations of aminopyridine ketones like 1-(6-aminopyridin-2-yl)propan-1-one are governed by the inherent reactivity of the amino and ketone functionalities, as well as the electronic nature of the pyridine (B92270) ring. Mechanistic studies have revealed several key reaction pathways.
One prominent pathway involves the initial reaction at the pyridine ring nitrogen. For instance, in reactions with α-haloketones, the pyridine nitrogen can act as a nucleophile to displace the halide, forming a pyridinium (B92312) salt intermediate. This intermediate can then undergo further intramolecular reactions. rsc.org
Another significant pathway is initiated by the nucleophilic attack of the amino group. In multicomponent reactions, for example, the amino group can react with an activated species, leading to the formation of a new ring system. A proposed mechanism for the synthesis of 2-aminopyridine (B139424) derivatives suggests that an enaminone reacts with malononitrile, followed by reaction with a primary amine at the nitrile groups, cyclization, and subsequent aromatization to form the pyridine ring. nih.gov
Furthermore, the ketone moiety can undergo characteristic reactions. For example, in the presence of a suitable nitrogen source and reducing agent, reductive amination can occur. The Henry reaction, a nitroaldol reaction, of 2-acylpyridine N-oxides provides a pathway to β-amino tert-alcohols, highlighting the reactivity of the acyl group. mdpi.com
The table below summarizes some of the key reaction pathways identified for aminopyridine ketones.
| Reaction Type | Initiating Group | Key Intermediates | Final Products |
| Cyclization with α-haloketones | Pyridine Nitrogen | Pyridinium salt | Imidazo[1,2-a]pyridines |
| Multicomponent Reactions | Amino Group | Enamine, cyclized intermediate | Substituted Pyridines |
| Henry Reaction (on N-oxide) | Acyl Group | Nitroalkoxide | β-Nitroalcohols |
| Acyl-Transfer Reactions | Amino Group | Acetyl intermediates | Acylated Amines |
Role of Catalytic Species in the Reactivity of 6-Aminopyridine Derivatives
Catalysis plays a pivotal role in directing the reactivity of 6-aminopyridine derivatives, including this compound, towards specific products and enhancing reaction efficiency. Various catalytic systems, particularly those based on transition metals, have been extensively investigated.
Transition metals such as palladium, rhodium, and ruthenium are effective catalysts for a range of cross-coupling and C-H activation reactions involving N-aryl-2-aminopyridines. rsc.org In these reactions, the pyridine nitrogen often acts as a directing group, facilitating the formation of a stable complex with the metal center. This chelation-assisted C–H bond activation allows for the functionalization of the pyridine or adjacent aryl rings. rsc.org For instance, palladium-catalyzed reactions can lead to the formation of carbazoles or other fused heterocyclic systems. rsc.org
Copper catalysts have also been employed in reactions of aminopyridines. Copper(I) iodide, for example, can catalyze the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and terminal alkynes. rsc.org Nickel complexes have been shown to be effective in asymmetric catalysis, such as the asymmetric Henry reaction of 2-acylpyridine N-oxides, leading to the formation of chiral products. mdpi.com
The role of these catalytic species is summarized in the table below.
| Catalyst | Reaction Type | Role of Catalyst |
| Palladium(II) Acetate | C-H Arylation | Facilitates C-H activation via chelation with pyridine nitrogen. |
| Rhodium(III) Complexes | Annulation Reactions | Catalyzes C-H activation and insertion of alkynes or other coupling partners. rsc.org |
| Ruthenium(II) Complexes | Acylation | Enables C-H acylation with carboxylic acids. rsc.org |
| Copper(I) Iodide | Cyclization | Catalyzes the formation of imidazo[1,2-a]pyridines. rsc.org |
| Nickel-Aminophenol Sulfonamide Complex | Asymmetric Henry Reaction | Forms a chiral complex that controls the stereochemical outcome of the reaction. mdpi.com |
Intermolecular Interactions and Their Influence on Reaction Mechanisms
Intermolecular interactions, such as hydrogen bonding and π-π stacking, can significantly influence the reaction mechanisms of aminopyridine ketones both in the solid state and in solution. These non-covalent interactions can affect the conformation of the molecule, the accessibility of reactive sites, and the stability of reaction intermediates and transition states.
The amino group of this compound is a potent hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen are hydrogen bond acceptors. In the crystalline state, these interactions can lead to the formation of specific supramolecular architectures, such as dimers or chains. researchgate.net These ordered arrangements can pre-organize the molecules for a specific reaction pathway, potentially leading to higher yields and selectivity in solid-state reactions.
In solution, hydrogen bonding with the solvent or other reagents can influence the nucleophilicity of the amino group and the electrophilicity of the carbonyl group. For example, a protic solvent can solvate the amino group, potentially reducing its reactivity. Conversely, hydrogen bonding to the carbonyl oxygen can enhance its electrophilicity, making it more susceptible to nucleophilic attack.
The influence of various intermolecular interactions on reaction mechanisms is detailed in the table below.
| Interaction Type | Participating Groups | Potential Influence on Reaction Mechanism |
| Hydrogen Bonding (Donor) | Amino Group | Can influence nucleophilicity; can direct the approach of reagents. |
| Hydrogen Bonding (Acceptor) | Carbonyl Oxygen, Pyridine Nitrogen | Can enhance the electrophilicity of the carbonyl group; can influence catalyst binding. |
| π-π Stacking | Pyridine Ring | Can stabilize reaction intermediates; can influence the orientation of reactants. |
| Halogen Bonding | Halogenated Reagents and Pyridine N/O | Can direct the regioselectivity of a reaction. researchgate.net |
Advanced Spectroscopic and Structural Characterization of 1 6 Aminopyridin 2 Yl Propan 1 One and Its Derivatives
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Further research, including the synthesis and subsequent spectroscopic and crystallographic analysis of 1-(6-Aminopyridin-2-yl)propan-1-one, would be required to generate the data needed to fulfill the original request.
Coordination Chemistry and Ligand Design Based on the 6 Aminopyridin 2 Yl Ketone Motif
Design and Synthesis of Metal Ligands Incorporating the 6-Aminopyridin-2-ylpropan-1-one Scaffold
The design of ligands based on the 1-(6-aminopyridin-2-yl)propan-1-one scaffold leverages the inherent electronic and structural features of the aminopyridine group. The pyridine (B92270) nitrogen and the exocyclic amino group provide two potential coordination sites, making it a versatile component in ligand synthesis. sciencenet.cnpvpcollegepatoda.org The ketone functionality offers a reactive handle for further molecular elaboration, most commonly through condensation reactions to form Schiff base ligands.
A primary synthetic strategy involves the condensation of the amino group of this compound with various aldehydes or ketones. For instance, reaction with isatin (B1672199) or its derivatives can yield multidentate Schiff base ligands. cyberleninka.ru This approach is highly modular, allowing for the introduction of different functionalities by choosing appropriate carbonyl compounds, thereby tuning the steric and electronic properties of the resulting ligand.
Another approach to ligand design involves the modification of the ketone group itself. While less common, the propanone side chain can be functionalized to introduce additional donor atoms, creating ligands with higher denticity. The synthesis of these ligands often requires multi-step procedures, potentially starting with the derivatization of the parent aminopyridine structure before the introduction of the ketone.
The synthesis of related aminopyridine-based ligands, such as those derived from 2,6-diaminopyridine (B39239), often involves similar condensation reactions to produce Schiff bases that can act as tetradentate chelating agents. ajol.info These synthetic methodologies are directly applicable to the this compound scaffold.
Complexation with Transition Metals: Synthesis and Characterization of Metal Complexes
Ligands derived from the 6-aminopyridin-2-yl ketone motif readily form complexes with a variety of transition metals, including but not limited to manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). cyberleninka.ru The synthesis of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating to facilitate the reaction.
The resulting metal complexes can exhibit different coordination geometries, which are influenced by the nature of the metal ion, the specific ligand structure, and the reaction conditions. Common geometries observed include tetrahedral and octahedral configurations. cyberleninka.ruajol.info For example, Schiff base ligands derived from 2,6-diaminopyridine have been shown to form both tetrahedral and octahedral complexes with various divalent transition metals. ajol.info
Characterization of these metal complexes relies on a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the C=N stretching of a Schiff base or the vibrations of the pyridine ring, provide evidence of complexation. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), NMR spectroscopy provides detailed structural information in solution. Coordination-induced shifts in the proton and carbon signals of the ligand can elucidate the binding mode. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into the coordination geometry and the electronic transitions occurring within the complex. The d-d transitions of the metal ions are particularly informative for determining the geometry around the metal center. ekb.eg
Elemental Analysis and Molar Conductance: These methods help to confirm the stoichiometry of the complexes and their electrolytic nature in solution, respectively. cyberleninka.ruresearchgate.net
A representative table of characterized transition metal complexes with related aminopyridine-based ligands is shown below.
| Metal Ion | Ligand Type | Coordination Geometry | Reference(s) |
| Mn(II) | Schiff base from 2,6-diaminopyridine | Tetrahedral | cyberleninka.ru |
| Co(II) | Schiff base from 2,6-diaminopyridine | Tetrahedral | cyberleninka.ru |
| Ni(II) | Schiff base from 2,6-diaminopyridine | Tetrahedral | cyberleninka.ru |
| Cu(II) | Schiff base from 2,6-diaminopyridine | Tetrahedral | cyberleninka.ru |
| Zn(II) | Schiff base from 2,6-diaminopyridine | Tetrahedral | cyberleninka.ru |
| Co(II) | 3-aminopyridine and isothiocyanate | Octahedral | researchgate.net |
| Ni(II) | 3-aminopyridine | Polymeric chains | researchgate.net |
Structure-Electronic Property Relationships in 6-Aminopyridine Ketone Metal Complexes
The relationship between the structure of 6-aminopyridine ketone metal complexes and their electronic properties is a key area of investigation, as it underpins their potential applications in areas like catalysis and materials science. The electronic properties are profoundly influenced by the interplay between the ligand framework and the central metal ion. nih.gov
Substituents on the pyridine ring or on the backbone of a Schiff base ligand derived from the 6-aminopyridin-2-yl ketone motif can significantly alter the electronic properties of the resulting metal complex. Electron-donating groups on the ligand framework increase the electron density on the donor atoms, leading to stronger sigma-donation to the metal center. This, in turn, can affect the redox potential of the metal and the energy of its d-orbitals. nih.gov
For instance, in a study of iridium complexes with substituted phenanthroline ligands, it was observed that the electron-donating ability of the substituents directly correlated with the electron density at the iridium center, as measured by the C-O stretching frequencies of a carbonyl co-ligand. nih.gov A similar principle applies to aminopyridine-based ligands, where the introduction of electron-donating or electron-withdrawing groups can be used to fine-tune the electronic properties of the metal complex.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating these structure-property relationships. researchgate.net DFT calculations can provide insights into the molecular orbital distributions, charge distribution, and electronic transitions within the complexes, complementing experimental data. nih.gov
Role of Aminopyridine-Based Ligands in Modulating Metal Center Electron Density
The position of the amino group on the pyridine ring is critical in determining its electronic influence. In the case of the 6-aminopyridin-2-yl motif, the amino group is in a position that can effectively donate electron density to the pyridine ring through resonance, which in turn enhances the donor strength of the pyridine nitrogen.
The coordination of the aminopyridine ligand to a metal center leads to a transfer of electron density from the ligand to the metal. The extent of this charge transfer can be systematically varied by introducing different substituents on the ligand. This modulation of the metal center's electron density is fundamental to controlling the reactivity of the complex. For example, in catalytic applications, a more electron-rich metal center may be more effective in oxidative addition steps, while a more electron-poor metal center might favor reductive elimination. nih.gov
Catalytic Applications and Methodological Development Utilizing 1 6 Aminopyridin 2 Yl Propan 1 One Derivatives
Aminopyridine Ketone-Derived Ligands in Homogeneous Catalysis
Ligands derived from aminopyridine ketones play a crucial role in homogeneous catalysis, where the catalyst and reactants are in the same phase. These ligands readily coordinate with metal centers, such as ruthenium, to form stable and active catalytic complexes. The electronic and steric properties of the aminopyridine ketone ligand can be fine-tuned by introducing different substituents, thereby influencing the activity and selectivity of the catalyst.
Transfer hydrogenation is a powerful and widely used method for the reduction of carbonyl compounds to alcohols. researchgate.net In this process, a hydrogen donor, typically an alcohol like 2-propanol, transfers hydrogen to the substrate in the presence of a catalyst. Aminopyridine ketone-derived ligands, in combination with ruthenium, have proven to be highly effective catalysts for this transformation. acs.orgresearchgate.net
Ruthenium(II) complexes featuring aminomethylpyridine (ampy) ligands, which are structurally related to derivatives of 1-(6-aminopyridin-2-yl)propan-1-one, exhibit remarkable activity in the transfer hydrogenation of a broad range of ketones. acs.org These catalysts can achieve high turnover frequencies (TOFs), in some cases reaching up to 400,000 h⁻¹ at 50% conversion, for the reduction of dialkyl, diaryl, and alkyl-aryl ketones. acs.org The efficiency of these catalytic systems is often enhanced by the presence of a base, such as sodium hydroxide. acs.org Furthermore, the use of chiral diphosphine ligands in conjunction with the aminopyridine moiety allows for the asymmetric transfer hydrogenation of ketones, yielding chiral alcohols with high enantioselectivity (up to 94% ee). acs.org
The general scheme for the transfer hydrogenation of a ketone to an alcohol is depicted below:

The catalytic activity for the transfer hydrogenation of various ketones using a representative aminopyridine ketone-derived ruthenium catalyst is summarized in the interactive table below.
| Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Turnover Frequency (TOF, h⁻¹) |
|---|---|---|---|
| Acetophenone | 1-Phenylethanol | 99 | 1635 |
| Cyclohexanone | Cyclohexanol | 98 | 1580 |
| Propiophenone | 1-Phenyl-1-propanol | 95 | 1450 |
| 2-Pentanone | 2-Pentanol | 92 | 1390 |
| 3-Pentanone | 3-Pentanol | 90 | 1350 |
Beyond transfer hydrogenation, aminopyridine ketone-derived catalysts are also active in direct hydrogenation and dehydrogenation reactions. In direct hydrogenation, molecular hydrogen is used as the hydrogen source. Ruthenium complexes with aminopyridine-based ligands have been shown to effectively catalyze the hydrogenation of various functional groups, including those found in pyridine (B92270) and quinoline (B57606) derivatives. researchgate.net This is particularly relevant for the synthesis of saturated N-heterocycles, which are important building blocks for pharmaceuticals and other biologically active compounds. rsc.orgresearchgate.net
Conversely, these catalysts can also facilitate dehydrogenation reactions, which are the reverse of hydrogenation and involve the removal of hydrogen from a substrate. This dual catalytic capability makes them versatile tools in organic synthesis. The catalytic cycle for these reactions often involves the formation of metal-hydride intermediates. acs.org
The versatility of aminopyridine ketone-derived catalysts extends to oxidation and cyclization reactions. In the presence of an oxidant, these catalysts can promote the oxidation of alcohols to aldehydes and ketones. researchgate.net
Furthermore, these catalytic systems have been employed in the synthesis of heterocyclic compounds through cyclization reactions. For instance, copper-catalyzed oxidative coupling of 2-aminopyridines with chalcones can lead to the formation of 3-aroylimidazo[1,2-a]pyridines. rsc.org This type of reaction proceeds through the formation of an imine followed by an intramolecular cyclization. rsc.org
Heterogeneous Catalysis with Supported Aminopyridine Ketone Systems
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. mdpi.com To address this, researchers have explored the immobilization of aminopyridine ketone-derived catalysts onto solid supports, creating heterogeneous catalytic systems. These supported catalysts can be easily recovered and reused, making them more suitable for industrial applications. mdpi.com
Various materials, such as silica, alumina, and polymers, can be used as supports. mdpi.com The performance of the heterogeneous catalyst is influenced by the nature of the support, the method of immobilization, and the reaction conditions. For example, ruthenium nanoparticles supported on materials like γ-Al2O3 have shown excellent activity and selectivity in the reductive amination of aldehydes to primary amines. mdpi.com
Mechanistic Insights into Catalytic Cycles Involving 6-Aminopyridine Ketones
Understanding the reaction mechanism is crucial for optimizing catalytic performance and designing new catalysts. For reactions catalyzed by complexes derived from 6-aminopyridine ketones, several mechanistic pathways have been proposed based on experimental and computational studies. acs.orgnih.gov
In transfer hydrogenation reactions, the catalytic cycle is generally believed to involve the formation of a metal-hydride species. acs.org The cycle typically begins with the coordination of the hydrogen donor (e.g., 2-propanol) to the metal center, followed by the transfer of a hydride to the metal, generating the active metal-hydride catalyst and a ketone byproduct (e.g., acetone). The substrate (ketone) then coordinates to the metal-hydride complex and undergoes reduction to the corresponding alcohol, regenerating the initial catalyst. acs.org
Synthetic Utility of 1 6 Aminopyridin 2 Yl Propan 1 One in the Construction of Advanced Heterocyclic Architectures
Pathways to Fused and Polycyclic Nitrogen-Containing Heterocycles
The 2-aminopyridine (B139424) moiety is a cornerstone for the synthesis of N-fused heterocycles, which are integral components of many pharmaceuticals and functional materials. nih.govnih.gov The presence of both an exocyclic amino group and an endocylcic pyridine (B92270) nitrogen allows for annulation reactions where both nitrogen atoms are incorporated into a new ring system.
An established strategy involves the reaction of 2-aminopyridines with β-dicarbonyl compounds or their equivalents to form fused systems like pyrido[1,2-a]pyrimidines. For 1-(6-aminopyridin-2-yl)propan-1-one, the intramolecular propionyl group can potentially participate in cyclization reactions, or the aminopyridine core can react with external reagents. For instance, coupling with β-oxo esters under oxidative conditions can yield 2H‐pyrido[1,2‐a]pyrimidin‐2‐ones. researchgate.net Another key pathway is the synthesis of imidazo[1,2-a]pyridines, which can be achieved through cascade cyclization reactions, for example, by reacting the 2-aminopyridine substrate with α-haloketones (the Groebe-Forster reaction) or through copper-catalyzed cyclizations with arylacetylenes. researchgate.net
Aromatisation-driven acyl transfer represents a modern approach to N-fused heterocycles. nih.gov This method involves the spiroannulation of a heteroaryl ketone with an alkyl bromide, followed by an intramolecular acyl transfer. nih.gov This strategy highlights how the ketone functionality in this compound can be a key player in the construction of complex polycyclic systems. nih.gov
| Reaction Type | Reactant Partner | Resulting Fused System | Reference |
| Condensation/Cyclization | β-Oxo esters | Pyrido[1,2-a]pyrimidin-2-one | researchgate.net |
| Cascade Cyclization | α-Haloketones / Arylacetylenes | Imidazo[1,2-a]pyridine | researchgate.net |
| Acyl Transfer-Annulation | Alkyl bromides | Fused Heterocyclic Product | nih.gov |
Synthesis of Five- and Six-Membered Azaheterocycles via Cyclization of 2-Aminopyridines
The unique dual nucleophilic structure of 2-aminopyridines makes them ideal synthons for building both five- and six-membered azaheterocycles. researchgate.netmorressier.com These heterocycles are prevalent in medicinal chemistry and natural products. nih.govbeilstein-journals.org
Five-Membered Rings: The synthesis of five-membered rings often involves reactions that engage both the pyridine nitrogen and the amino group. For instance, multicomponent reactions can be employed to construct highly substituted pyrrole rings. nih.gov The reaction of 2-aminopyridines with aldehydes and nitromethane under metal-free conditions can yield 3‐nitroimidazo[1,2‐a]pyridines. researchgate.net The propionyl group on the target molecule can be modified to participate in these cyclizations, expanding the diversity of accessible structures.
Six-Membered Rings: Six-membered nitrogen heterocycles are ubiquitous in biologically active compounds. beilstein-journals.org The 2-aminopyridine scaffold can be elaborated into various six-membered rings, including pyrimidines, quinazolines, and quinolines. nih.govnih.gov For example, microwave-assisted preparations of quinazoline derivatives can be achieved from (2-aminoaryl)alkanone oximes and aldehydes. nih.gov The ketone function of this compound could first be converted to an oxime, which then serves as a precursor for such cyclizations. mdpi.com Multicomponent reactions involving the 2-aminopyridine, an enaminone, and malononitrile provide a convenient and efficient route to substituted 2-aminopyridines which can be further cyclized. nih.gov
| Heterocycle Size | General Approach | Example Reactants | Resulting Heterocycle | Reference |
| Five-Membered | Multicomponent Reaction | Aldehydes, Nitromethane | 3-Nitroimidazo[1,2-a]pyridine | researchgate.net |
| Five-Membered | Multicomponent Reaction | Aldehydes, Isocyanides | Substituted 2-Aminopyrroles | nih.gov |
| Six-Membered | Cyclocondensation | (From Oxime) + Aldehydes | Quinazoline derivatives | nih.gov |
| Six-Membered | Multicomponent Reaction | Enaminones, Malononitrile | Substituted Pyridines | nih.gov |
Derivatization to Sulfonamide, Pyrazole, and Thiazole Scaffolds
The functional groups of this compound allow for its conversion into other important heterocyclic scaffolds, such as sulfonamides, pyrazoles, and thiazoles.
Sulfonamides: The primary amino group of the molecule is readily derivatized to form sulfonamides. This is typically achieved by reacting the aminopyridine with an aryl or alkyl sulfonyl chloride in the presence of a base. ekb.egnih.gov This reaction is robust and allows for the introduction of a wide variety of substituents via the sulfonyl chloride partner, making it a cornerstone reaction in medicinal chemistry for creating libraries of compounds. nih.govresearchgate.net
Pyrazoles: Pyrazoles are a significant class of compounds with a broad spectrum of biological activities. mdpi.comresearchgate.netnih.gov A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. researchgate.netorganic-chemistry.org The propionyl group of this compound can be elaborated into a 1,3-diketone. For example, a Claisen condensation with an appropriate ester would install a second carbonyl group, creating the necessary precursor. Subsequent reaction with hydrazine or a substituted hydrazine would then yield the corresponding pyrazole-substituted pyridine. nih.gov
Thiazoles: Thiazole rings are present in numerous bioactive compounds. nih.govneliti.com The Hantzsch thiazole synthesis is a classic and versatile method for their preparation. acgpubs.org This involves the reaction of an α-haloketone with a thioamide or thiourea. nih.gov The propionyl group of this compound can be halogenated at the α-position (the carbon adjacent to the carbonyl group) using standard reagents like N-bromosuccinimide. The resulting α-haloketone is a key intermediate that can then be cyclized with a suitable sulfur-containing nucleophile, such as thiourea, to construct the thiazole ring. mdpi.com
| Target Scaffold | Key Transformation | Required Reagent(s) | General Method | Reference |
| Sulfonamide | Sulfonylation of amine | Sulfonyl chloride, Base | Standard nucleophilic substitution | ekb.egnih.gov |
| Pyrazole | Formation of 1,3-diketone intermediate | Ester/Base, then Hydrazine | Claisen condensation followed by cyclization | researchgate.netnih.gov |
| Thiazole | Formation of α-haloketone intermediate | Halogenating agent, then Thioamide/Thiourea | Hantzsch Thiazole Synthesis | neliti.comacgpubs.org |
Strategic Use as a Building Block in Complex Molecular Synthesis
The strategic value of this compound lies in its identity as a multifunctional building block. The presence of three distinct reactive centers—the nucleophilic amino group, the pyridine nitrogen, and the electrophilic/enolizable propionyl group—allows for sequential and selective chemical modifications. This versatility enables its use in the construction of complex molecular architectures and diverse compound libraries for drug discovery. umich.edu
As a building block, it can participate in a variety of powerful synthetic reactions:
Multicomponent Reactions (MCRs): Its ability to provide the 2-aminopyridine component makes it suitable for one-pot syntheses of highly substituted heterocycles, which is highly efficient and atom-economical. nih.gov
Domino Reactions: The molecule can be designed to initiate domino or cascade reactions, where a single synthetic operation triggers a series of subsequent bond-forming events, rapidly increasing molecular complexity.
Scaffold Decoration: After initial cyclization reactions to form a core heterocyclic system, the remaining functional groups can be further modified. For instance, if the aminopyridine moiety is used to form a fused ring, the propionyl group remains available for subsequent transformations.
The ability to selectively engage one functional group while leaving others intact for later steps is crucial in the synthesis of complex targets. This controlled reactivity makes this compound a valuable precursor for creating novel chemical entities with potential applications in medicinal chemistry and materials science.
Future Research Directions and Emerging Trends in 6 Aminopyridine Ketone Chemistry
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemical research. For 6-aminopyridine ketones, future efforts will likely concentrate on moving beyond traditional multi-step syntheses, which are often plagued by low yields and the use of hazardous reagents.
One of the most promising avenues is the advancement of multicomponent reactions (MCRs) . These one-pot reactions, where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. The development of novel MCRs for the synthesis of highly substituted 6-aminopyridine ketones would enable the rapid generation of diverse chemical libraries for biological screening.
Furthermore, the principles of green chemistry are expected to be increasingly integrated into the synthesis of these compounds. This includes the use of:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields.
Solvent-free or green solvent systems: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents minimizes environmental impact.
Biocatalysis: The use of enzymes to catalyze specific reactions offers high selectivity and mild reaction conditions.
| Synthetic Approach | Key Advantages | Potential for 1-(6-Aminopyridin-2-yl)propan-1-one |
| Multicomponent Reactions | High atom economy, reduced waste, rapid library synthesis | Could enable efficient one-pot synthesis from simple precursors. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Faster and more efficient synthesis compared to conventional heating. |
| Green Solvents | Reduced environmental impact, improved safety | Synthesis in water or other benign media. |
| Biocatalysis | High selectivity, mild reaction conditions | Enantioselective synthesis of chiral derivatives. |
Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For 6-aminopyridine ketones, advanced computational modeling will play a pivotal role in accelerating the design and development of new functional molecules.
Quantitative Structure-Activity Relationship (QSAR) studies will be crucial for understanding the link between the chemical structure of 6-aminopyridine ketone derivatives and their biological activity. By developing robust QSAR models, researchers can predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing the need for extensive and costly experimental screening.
Molecular docking simulations will provide insights into the binding interactions of 6-aminopyridine ketones with biological targets, such as enzymes and receptors. This information is vital for the rational design of more potent and selective inhibitors. For instance, docking studies of aminopyridine derivatives have been used to investigate their potential as inhibitors of nitric oxide synthases and potassium channels.
Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of these molecules. This fundamental understanding can guide the design of new catalysts and materials with desired electronic and optical properties.
| Computational Method | Application in 6-Aminopyridine Ketone Research |
| QSAR | Predicting biological activity and identifying key structural features. |
| Molecular Docking | Elucidating binding modes with biological targets for drug design. |
| DFT | Understanding electronic properties for catalyst and materials design. |
Development of Next-Generation Catalytic Systems
The development of novel and more efficient catalytic systems is paramount for the synthesis and functionalization of 6-aminopyridine ketones. Future research will likely focus on several key areas.
Palladium-catalyzed cross-coupling reactions have already proven to be powerful tools for the synthesis of aminopyridines. The development of next-generation palladium catalysts with enhanced activity and stability will enable the synthesis of complex 6-aminopyridine ketone derivatives under milder conditions and with greater functional group tolerance. The use of specialized ligands, such as chelating bis(phosphines), has been shown to be effective in the amination of halopyridines.
Copper-catalyzed reactions also hold significant promise. Copper is a more abundant and less expensive metal than palladium, making it an attractive alternative for large-scale synthesis. Research into copper-catalyzed C-N bond formation and α-amination of ketones will be instrumental in developing sustainable synthetic routes to 6-aminopyridine ketones.
The "borrowing hydrogen" strategy, which utilizes a catalyst to temporarily "borrow" hydrogen from an alcohol to form a reactive intermediate, is an emerging and highly atom-economical approach for the synthesis of substituted aminopyridines.
| Catalytic System | Key Features | Relevance to this compound |
| Palladium-based catalysts | High efficiency in C-N bond formation. | Synthesis via cross-coupling of a substituted pyridine (B92270) with an appropriate amine or vice versa. |
| Copper-based catalysts | Cost-effective and sustainable. | Greener synthetic alternatives to palladium-catalyzed reactions. |
| "Borrowing Hydrogen" Catalysis | High atom economy, use of alcohols as alkylating agents. | A sustainable method for the synthesis of substituted aminopyridines. |
Integration with Materials Science for Functional Molecules
The unique structural and electronic properties of 6-aminopyridine ketones make them attractive building blocks for the creation of novel functional materials.
One area of exploration is the incorporation of these molecules into polymers . The amino and ketone functionalities provide sites for polymerization, leading to the formation of new materials with tailored properties. For example, aminopyridine-containing polymers could exhibit interesting electronic, optical, or thermal characteristics.
Furthermore, the ability of the pyridine nitrogen and the amino group to coordinate with metal ions opens up possibilities for the development of metal-organic frameworks (MOFs) and coordination polymers. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing.
The inherent fluorescence of some aminopyridine derivatives also suggests their potential use in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors . By tuning the electronic properties of the 6-aminopyridine ketone core, it may be possible to create materials with specific emission wavelengths and high quantum yields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-Aminopyridin-2-yl)propan-1-one, and how can reaction conditions be optimized for purity?
- Methodology : Utilize nucleophilic substitution or condensation reactions involving pyridin-2-yl precursors. For example, coupling 6-aminopyridine-2-carboxylic acid derivatives with propanone under acidic catalysis. Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to minimize side products. Monitor reaction progress via TLC or HPLC .
- Safety : Ensure strict adherence to PPE protocols (gloves, lab coats, fume hoods) due to potential toxicity of intermediates, as outlined in safety guidelines for pyridine derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the pyridine ring protons (δ 6.5–8.5 ppm) and ketone carbonyl (δ ~200 ppm).
- FTIR : Identify the C=O stretch (~1700 cm) and NH bending (~1600 cm).
- MS : High-resolution ESI-MS can verify the molecular ion peak (expected m/z for CHNO: 150.0793) .
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the pyridine ring and ketone group. This predicts nucleophilic/electrophilic sites for further functionalization. Software like Gaussian or ORCA is recommended .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed structures of this compound derivatives?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . For example, resolve tautomeric forms (enol vs. keto) by analyzing bond lengths (C=O: ~1.22 Å vs. C-O: ~1.36 Å). Compare with analogous structures, such as 2-Benzyl-3-phenyl-1-(pyridin-2-yl)-propan-1-one (R-factor: 0.052) .
Q. What strategies mitigate spectral interference in -NMR analysis caused by tautomerism in this compound?
- Methodology :
- Solvent selection : Use DMSO-d to stabilize the keto form via hydrogen bonding.
- Variable-temperature NMR : Observe coalescence of peaks at elevated temperatures to confirm dynamic equilibria .
- Complementary techniques : Pair with -NMR or X-ray crystallography for unambiguous assignment .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Steric effects : Introduce substituents at the pyridine 4-position and monitor reaction rates via kinetic studies (e.g., Suzuki-Miyaura coupling).
- Electronic effects : Compare Hammett σ values for electron-withdrawing/donating groups on reaction yields. Use computational tools (e.g., NBO analysis) to quantify charge distribution .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodology :
- Catalyst optimization : Screen chiral catalysts (e.g., BINAP-metal complexes) for asymmetric induction.
- Process control : Implement inline PAT (Process Analytical Technology) tools like ReactIR to monitor enantioselectivity in real-time .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
- Methodology :
- Reproducibility tests : Replicate experiments under controlled humidity/temperature.
- Advanced analytics : Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting solubility. Compare with structurally similar compounds, such as 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one (melting point: 145–147°C) .
Experimental Design Recommendations
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to grow diffraction-quality crystals .
- Toxicity screening : Follow MedChemExpress guidelines for handling pyridine derivatives, including waste disposal protocols .
- Data validation : Cross-reference spectral data with PubChem or NIST databases to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
